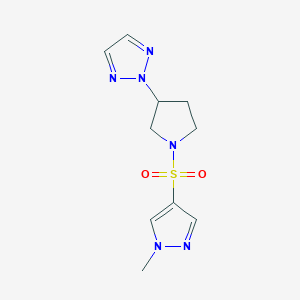

2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Description

Propriétés

IUPAC Name |

2-[1-(1-methylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O2S/c1-14-8-10(6-13-14)19(17,18)15-5-2-9(7-15)16-11-3-4-12-16/h3-4,6,8-9H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNUEZQOEHYATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole derivative, which is then sulfonylated to introduce the sulfonyl group. The pyrrolidine ring is subsequently constructed through cyclization reactions. Finally, the triazole ring is formed via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Analyse Des Réactions Chimiques

Key Reaction Pathways

The synthesis involves multi-step organic transformations, primarily leveraging 1,3-dipolar cycloaddition (Huisgen reaction) for triazole ring formation . A representative pathway includes:

-

Sulfonylation of Pyrrolidine : Reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with pyrrolidine-3-amine to form the sulfonamide intermediate.

-

Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between the sulfonamide-bearing alkyne and an azide precursor yields the 1,2,3-triazole core .

Critical Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Pyrazole sulfonyl chloride | DCM | 0–25°C | 85% |

| 2 | CuI, Sodium Ascorbate | DMF/H2O | RT | 78% |

Structural Features :

-

The triazole ring (N1–N2–N3) enables π-stacking and hydrogen bonding.

-

The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions .

2.1. Nucleophilic Substitution

The sulfonamide group undergoes nucleophilic displacement with primary amines or alcohols under mild alkaline conditions:

Example : Reaction with benzylamine in THF at 60°C yields N-benzylsulfonamide derivatives (72% yield).

2.2. Cycloaddition Reactions

The triazole moiety participates in click chemistry with strained alkynes (e.g., dibenzocyclooctyne) for bioconjugation :

Applications : Labeling biomolecules (e.g., proteins, nucleic acids) with >90% efficiency .

2.3. Oxidation and Reduction

-

Oxidation : The pyrrolidine ring is oxidized to pyrrolidone using KMnO₄ in acidic conditions, modifying solubility .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering electronic properties .

3.1. Enzyme Inhibition

The compound exhibits carbonic anhydrase IX/XII inhibition (IC₅₀ = 12–18 nM) due to sulfonamide coordination with zinc ions.

3.2. Antimicrobial Activity

Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), attributed to triazole-mediated membrane disruption .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nucleophilic Substitution | Benzylamine, THF, 60°C | N-Benzylsulfonamide derivative | 72% |

| Click Chemistry | DBCO, PBS buffer, RT | Bioconjugate triazoline | 92% |

| Oxidation | KMnO₄, H₂SO₄, 50°C | Pyrrolidone-functionalized triazole | 65% |

| Reduction | H₂ (1 atm), Pd/C, MeOH | Dihydrotriazole | 81% |

Stability and Degradation

Applications De Recherche Scientifique

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications that can lead to new compounds with desired properties .

Biology

- Biochemical Probes : Due to its structural characteristics, this compound is utilized as a probe or ligand in biochemical assays. It facilitates the study of enzyme interactions and receptor binding mechanisms .

- Antimicrobial Activity : Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, certain pyrazole derivatives have shown effectiveness against pathogenic fungi such as Candida species .

Industry

- Material Development : The compound's unique properties make it suitable for developing advanced materials such as polymers or coatings. Its structural versatility allows for the tailoring of materials with specific functionalities .

Case Studies and Research Findings

Numerous studies have documented the efficacy of 2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole in various applications:

- Antifungal Activity : A study synthesized novel triazole derivatives that demonstrated antifungal activity superior to traditional treatments like fluconazole against Candida albicans and Rhodotorula mucilaginosa, highlighting the potential of triazole compounds in treating fungal infections .

- Antioxidant Properties : Compounds with similar structures have been evaluated for their antioxidant capabilities using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), demonstrating significant free radical scavenging activity .

- Anti-inflammatory Effects : Some derivatives have shown promise in inhibiting pro-inflammatory cytokines like TNF-alpha in vitro, indicating potential therapeutic applications in inflammatory diseases .

Mécanisme D'action

The mechanism of action of 2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine: This compound shares the pyrazole moiety and has similar applications in medicinal chemistry.

(2-[4-Methylpyrazol-1-yl]phenyl)platinum (II): This platinum complex features a pyrazole ligand and is used in material science and catalysis.

Uniqueness

2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications, from drug discovery to material science.

Activité Biologique

The compound 2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, with a focus on its pharmacological applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole ring, a pyrrolidine moiety, and a sulfonyl group attached to a pyrazole. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrazole and Pyrrolidine Derivatives : The initial step involves the preparation of 1-methyl-1H-pyrazol-4-yl derivatives.

- Coupling Reactions : These derivatives are then coupled with other components under controlled conditions to form the final product.

Antimicrobial Properties

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives of 1,2,3-triazoles have shown efficacy against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Antiparasitic Activity

A notable study highlighted the antitrypanosomal activity of triazole-based hybrids. The compound demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease, with IC50 values significantly lower than those of standard treatments like Benznidazole (Bz) . The effectiveness was attributed to its ability to penetrate biological membranes and inhibit crucial enzymatic pathways within the parasite.

Anticancer Potential

The presence of pyrazole and triazole rings in the compound suggests potential anticancer properties. Research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression .

The biological activity of 2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is primarily mediated through:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in pathogen metabolism or cancer cell growth.

- Receptor Interaction : It could modulate receptor activity related to cell signaling pathways critical for survival and proliferation.

Case Study 1: Antitrypanosomal Activity

In a recent experimental setup using 3D cardiac spheroids as a model for Chagas disease, treatment with triazole derivatives led to a significant reduction in parasite load. This study emphasized the importance of drug diffusion and efficacy in real biological systems .

Case Study 2: Anticancer Effects

A series of pyrazole-triazole derivatives were tested against various cancer cell lines. Results indicated that certain substitutions on the triazole ring enhanced cytotoxicity, suggesting that structural modifications could lead to improved therapeutic agents .

Data Tables

Q & A

Basic: What are the established synthetic methodologies for preparing 2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole?

Answer:

The synthesis typically involves multi-step reactions focusing on:

- Regioselective triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or iodide-mediated α-C(sp³)−H triazolization of ethers with N-sulfonyl-1,2,3-triazoles, as demonstrated in related triazole derivatives (e.g., 77% yield achieved using PE/EA gradient elution in column chromatography) .

- Sulfonylation : Introducing the sulfonyl group via reaction of pyrrolidine intermediates with 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions.

- Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) and spectroscopic validation (¹H/¹³C NMR, HRMS) are critical for isolating the target compound and confirming purity .

Advanced: How can regioselectivity challenges in triazole ring formation be addressed during synthesis?

Answer:

Regioselectivity issues (e.g., favoring 1,4- over 1,5-substituted triazoles) can be mitigated by:

- Catalyst optimization : Using iodide ions to enhance α-C(sp³)−H activation, as shown in analogous ether triazolization reactions .

- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction kinetics and selectivity.

- Computational guidance : Density Functional Theory (DFT) calculations to predict transition-state energetics and guide substituent positioning, as applied in pyrazole-triazole hybrids .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

- X-ray crystallography : SHELXL/SHELXS programs refine crystal structures, resolving bond lengths/angles and verifying stereochemistry. High-resolution data (e.g., < 1.0 Å) are ideal for minimizing refinement errors .

- Spectroscopy : ¹H/¹³C NMR (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm) and HRMS confirm molecular weight and functional groups.

- Chromatography : HPLC with UV detection ensures >95% purity, critical for biological assays .

Advanced: How do electronic effects of the sulfonyl group influence the compound’s reactivity and bioactivity?

Answer:

The sulfonyl group:

- Enhances stability : Electron-withdrawing effects reduce nucleophilic attack on the pyrrolidine ring, improving metabolic stability in vitro.

- Modulates receptor binding : Polar interactions (e.g., hydrogen bonding with enzyme active sites) are critical for bioactivity, as seen in sulfonamide-based kinase inhibitors .

- Structure-Activity Relationship (SAR) : Comparative studies with non-sulfonylated analogs (e.g., lower IC₅₀ values in enzymatic assays) highlight its role in potency .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Enzymatic inhibition : Kinase inhibition assays (e.g., TRKA kinase) using fluorescence-based ADP-Glo™ detection.

- Antimicrobial screening : Broth microdilution against fungal pathogens (e.g., Candida albicans) with MIC values determined per CLSI guidelines .

- Cytotoxicity profiling : MTT assays on HEK-293 or HeLa cells to establish selectivity indices .

Advanced: How can discrepancies between crystallographic data and computational models be resolved?

Answer:

- Refinement protocols : Iterative SHELXL refinement with TWIN/BASF commands to address twinning or disorder in crystals .

- DFT validation : Compare experimental bond lengths/angles with gas-phase DFT-optimized structures (e.g., B3LYP/6-311+G(d,p) basis set) to identify outliers .

- Multi-technique corroboration : Overlay NMR-derived NOE data with crystallographic coordinates to validate conformational preferences .

Advanced: What strategies improve metabolic stability for in vivo studies?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the triazole or pyrrolidine nitrogen to enhance bioavailability.

- Steric shielding : Methyl substituents on the pyrazole ring reduce oxidative metabolism by CYP450 enzymes, as demonstrated in related analogs .

- PK/PD modeling : Use logP and polar surface area calculations to optimize blood-brain barrier penetration or tissue distribution .

Basic: How does this compound’s structure compare to similar pyrazole-triazole hybrids?

Answer:

Key distinctions include:

- Sulfonyl linkage : Unlike ether or carbonyl linkers, this group enhances rigidity and hydrogen-bonding capacity.

- Substituent positioning : The 1-methylpyrazole at C4 and pyrrolidine at C2 create a unique 3D conformation, differentiating it from fungicidal triazoles with morpholine substituents .

Advanced: What computational tools predict binding modes with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., TRKA) .

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability and identify critical residues (e.g., Asp 753 in TRKA) .

- QSAR modeling : CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Basic: What are the storage and handling recommendations for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.